3-(2-Isothiocyanatoethyl)pyridine
Description
3-(2-Isothiocyanatoethyl)pyridine is a pyridine derivative substituted with an isothiocyanate (-N=C=S) group at the ethyl side chain. This compound is characterized by its reactive isothiocyanate moiety, which enables covalent interactions with nucleophilic residues (e.g., lysine, cysteine) in biological systems.
Key physicochemical properties:
- Molecular formula: C₈H₇N₂S
- Molecular weight: 163.22 g/mol
- Reactivity: The isothiocyanate group facilitates covalent bond formation, distinguishing it from non-covalent inhibitors like 3-(piperidin-4-ylmethoxy)pyridine derivatives .
Properties
IUPAC Name |
3-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRVGYIWGQTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Isothiocyanatoethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
3-(2-Isothiocyanatoethyl)pyridine features a pyridine ring substituted with an isothiocyanate group. The isothiocyanate moiety is known for its reactivity and biological activity, particularly in inducing apoptosis in cancer cells and exhibiting antimicrobial properties.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Reaction of pyridine derivatives with isothiocyanates.
- Use of acetyl chloride-mediated synthesis , which has shown good yields for related isothiocyanates .
Anticancer Properties
Research indicates that isothiocyanates have significant anticancer activities. For instance, compounds structurally related to 3-(2-Isothiocyanatoethyl)pyridine have been shown to induce apoptosis in various cancer cell lines by modulating intracellular reactive oxygen species (ROS) levels and depleting glutathione (GSH) levels .
Table 1: Anticancer Activity of Isothiocyanates
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Isothiocyanatoethyl)pyridine | Panc1 | TBD | Induces ROS, depletes GSH |
| PEITC | Panc1 | 10 | Induces ROS |
| Compound 7 | HGC27 | TBD | Induces apoptosis via oxidative stress |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Isothiocyanates have been found to inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated several isothiocyanate derivatives, including those related to 3-(2-Isothiocyanatoethyl)pyridine, demonstrating that these compounds significantly increased ROS levels in pancreatic cancer cells while showing reduced toxicity to non-cancer cells .
- Antimicrobial Evaluation : Another research effort focused on the SAR of isothiocyanates, revealing that modifications to the side chains could enhance antibacterial activity against specific pathogens. The findings suggest that the position and nature of substituents on the pyridine ring are crucial for optimizing biological activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of an isothiocyanate group is essential for biological activity.
- Variations in the alkyl chain length and branching can affect potency.
- Substituents on the pyridine ring can modulate both anticancer and antimicrobial properties.
Table 2: Structure-Activity Relationships
| Modification | Biological Activity Impact |
|---|---|
| Increased chain length | Enhanced anticancer activity |
| Aromatic substitutions | Improved antimicrobial properties |
| Functional group variations | Altered potency and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
Structural Differences :
- Core : Both compounds share a pyridine core.
- Substituents :
Selectivity :
- Piperidine derivatives show negligible activity against MAO-A/B, critical for avoiding neurotoxicity .
- Isothiocyanates may lack this selectivity due to broader reactivity with cysteine-rich proteins.
2-Chloro-3-isothiocyanatopyridine (CAS: 50470-12-7)
Structural Comparison :
- Core : Pyridine with chlorine at position 2 and isothiocyanate at position 3.
3-Cyano-4,6-distyrylpyridin-2(1H)-thione Derivatives
Structural Comparison :
Divergence from 3-(2-Isothiocyanatoethyl)pyridine :
- The thione group enables metal chelation, unlike the isothiocyanate’s covalent reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
